molecular formula C14H20ClF2NO B1397578 3-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1219964-54-1

3-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No.: B1397578
CAS No.: 1219964-54-1
M. Wt: 291.76 g/mol
InChI Key: QMFIXJDZYOHVSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride is a useful research compound. Its molecular formula is C14H20ClF2NO and its molecular weight is 291.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Impact of Related Compounds

Parabens, structurally related to the compound , are used as preservatives in various products. Their presence in aquatic environments has been extensively studied due to their weak endocrine-disrupting capabilities. Although they are biodegradable, parabens are ubiquitous in surface water and sediments. This prevalence raises concerns about their environmental impact and the need for further studies on their behavior and fate in aquatic ecosystems (Haman, Dauchy, Rosin & Munoz, 2015).

Role in Treatment of Organic Pollutants

Redox mediators, including compounds structurally similar to 3-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride, play a crucial role in the degradation of recalcitrant organic pollutants in wastewater. These mediators enhance the efficiency of oxidoreductive enzymes, broadening their substrate range and effectiveness. This enzymatic approach holds potential for remediation and transformation of various pollutants, indicating the significance of these compounds in environmental applications (Husain & Husain, 2007).

Antioxidant Activity

The antioxidant capacity of compounds structurally similar to the one has been a topic of research, particularly concerning their interaction with reactive species. Understanding these reaction pathways is crucial for evaluating the antioxidant capacity and potential therapeutic applications of these compounds (Ilyasov, Beloborodov, Selivanova & Terekhov, 2020).

Reactivity and Transformation

Studies have focused on the reactivity of similar compounds, particularly piperidine derivatives, in nucleophilic aromatic substitution reactions. These reactions are essential for understanding the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Pietra & Vitali, 1972).

Enhancement of Bioavailability

Piperidine derivatives, such as donepezil hydrochloride, have shown the ability to enhance the bioavailability of therapeutic drugs and phytochemicals. This property is attributed to the effect of these compounds on the ultrastructure of intestinal brush border, making them significant in pharmaceutical applications (Román & Rogers, 2004).

Therapeutic Potential

Piperidine and its derivatives are explored extensively for their therapeutic potential. The versatility of the piperazine moiety in drugs highlights the significance of structural modifications to the piperidine nucleus in discovering new therapeutic agents (Rathi, Syed, Shin & Patel, 2016).

Properties

IUPAC Name

3-[2-[(2,6-difluorophenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2NO.ClH/c15-13-4-1-5-14(16)12(13)10-18-8-6-11-3-2-7-17-9-11;/h1,4-5,11,17H,2-3,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFIXJDZYOHVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOCC2=C(C=CC=C2F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 4
3-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 5
3-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 6
3-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.